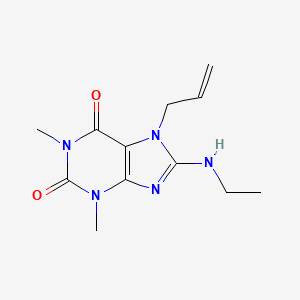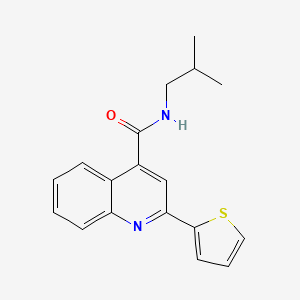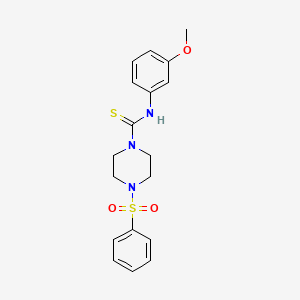
7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of purine derivatives involves various chemical reactions to introduce different substituents into the purine ring. These methods aim to enhance the compound's pharmacological properties. For example, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones involved testing for cardiovascular activities and exploring different substituents for enhanced biological activity (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives, such as 7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is characterized by various intermolecular interactions, including hydrogen bonding and stacking interactions. These structural features are crucial for the compound's stability and biological activity. Shukla et al. (2020) performed a detailed analysis of the different intermolecular interactions present in a similar compound, revealing insights into its molecular organization and potential applications in material design (Shukla et al., 2020).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, which can significantly affect their properties and potential applications. For example, the reaction of 8-bromo-substituted purines with trisamine has been studied, showing unexpected products and providing insights into the compound's reactivity and potential modifications (Khaliullin & Shabalina, 2020).
Mechanism of Action
Target of Action
The primary target of 7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as loxoribine, is Toll-Like Receptor 7 (TLR7) . TLR7 is an intracellular receptor expressed on the membrane of endosomes and plays a crucial role in innate immunity and adaptive immunity .
Mode of Action
Loxoribine interacts with TLR7, triggering its activation . This interaction induces the development of antigen-specific immunity and inflammatory responses . The activation of TLR7 by loxoribine can potentially be used in anti-tumor therapy .
Biochemical Pathways
Upon activation, TLR7 initiates a cascade of immune responses. It enhances the activity of natural killer (NK) cells and induces the production of cytokines such as interferons (IFNs) . These biochemical pathways play a significant role in the body’s defense mechanisms, particularly in the context of cancer therapy .
Result of Action
The activation of TLR7 by loxoribine leads to enhanced NK cell activity and increased production of cytokines . This results in a potent immune response that can potentially be harnessed for anti-tumor therapy .
Action Environment
The action of loxoribine is influenced by various environmental factors. For instance, the route of administration (subcutaneous or intravenous) and the timing of injections can significantly impact the drug’s efficacy
Biochemical Analysis
Biochemical Properties
7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is known to interact with various enzymes, proteins, and other biomolecules . It has been found to enhance the activity of natural killer (NK) cells and induce the production of cytokines such as interferons (IFNs) . These interactions play a crucial role in its function in biochemical reactions .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It has been shown to inhibit the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms . It is known to activate Toll-like receptor 7 (TLR7), an intracellular receptor expressed on the membrane of endosomes . This activation leads to the generation of an immune response, which is crucial for its anti-tumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that the compound’s activity enhances within 2 hours of administration and remains above control values for at least 4 days after administration of the drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Significant inhibition of B16 metastasis was seen in mice given a single injection of 2 mg of the compound as late as day 3 of tumor growth . The greatest inhibition (96%) was seen in mice given four injections of the compound on alternate days starting the day before tumor injection .
properties
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-5-7-17-8-9(14-11(17)13-6-2)15(3)12(19)16(4)10(8)18/h5H,1,6-7H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDHOXKEGQPMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)


![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5806294.png)
![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)
![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)

![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)

![ethyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5806347.png)

